molecular formula C14H18BrNO2 B130974 (S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide CAS No. 196597-84-9

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide

Cat. No. B130974
M. Wt: 312.2 g/mol
InChI Key: FCIPPXPPFSLFJC-VIFPVBQESA-N
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Description

The compound contains an indene group, which is a polycyclic hydrocarbon composed of a benzene ring fused with a cyclopentene ring. This structure is often found in many natural products and pharmaceuticals. The compound also has a bromine atom, which could potentially make it reactive and useful for further chemical transformations .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of the fused ring system. The stereochemistry at the chiral center (the carbon attached to the hydroxyl group and the ethylpropanamide group) will also have a significant impact on the compound’s properties .


Chemical Reactions Analysis

The bromine atom in the compound is likely to be reactive and could undergo various reactions such as nucleophilic substitution or elimination. The hydroxyl group could potentially be involved in reactions such as esterification or ether formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on factors such as its exact structure, the presence of functional groups, and its stereochemistry. For example, the presence of a polar hydroxyl group could make the compound more soluble in polar solvents .

Scientific Research Applications

Environmental Impact of Brominated Flame Retardants

Novel Brominated Flame Retardants : A critical review summarized the occurrence of novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods, and food, highlighting the EU registration, potential risks, and significant knowledge gaps for 28 out of 63 NBFRs. This review underscores the need for more research on their occurrence, environmental fate, and toxicity to optimize analytical methods and further investigate indoor environments, emission sources, and potential leaching (Zuiderveen, Slootweg, & de Boer, 2020).

Toxicological Reviews of Chemical Compounds

Ethyl Tertiary-Butyl Ether (ETBE) Toxicological Review : This review discusses ETBE's use in gasoline to reduce emissions and its modest but increasing use, addressing human exposure, metabolism, low toxicity, nonirritant characteristics, and neurological effects observed only at very high concentrations. It provides a comprehensive overview of ETBE's impact on the kidney and liver in rats and mice, reproductive, developmental, and genetic material effects, and carcinogenicity studies (Mcgregor, 2007).

Analytical Methods in Antioxidant Activity

Determining Antioxidant Activity : This review critically presents important tests used to determine antioxidant activity, including Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, among others. It highlights the applicability, advantages, and disadvantages of these methods, suggesting a combination of chemical and electrochemical (bio)sensors for clarifying operating mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).

Biodegradation and Environmental Fate of Chemicals

Biodegradation and Fate of ETBE : This review summarizes the current knowledge on the biodegradation and fate of ETBE in soil and groundwater, identifying microorganisms capable of degrading ETBE aerobically. It details the biodegradation pathways, including hydroxylation and formation of intermediates like acetaldehyde and tert-butyl alcohol, highlighting the need for further research on microorganisms and pathways supporting ETBE's anaerobic biodegradation (Thornton et al., 2020).

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses in synthesis, and investigating its biological activity. If the compound shows promising biological activity, it could be studied further as a potential pharmaceutical .

properties

IUPAC Name

N-[2-[(1S)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-2-14(18)16-6-5-9-3-4-10-7-12(15)13(17)8-11(9)10/h7-9,17H,2-6H2,1H3,(H,16,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIPPXPPFSLFJC-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C(C=C12)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C(C=C12)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149739
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide

CAS RN

196597-84-9
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196597-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[(1S)-5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl]ethyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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